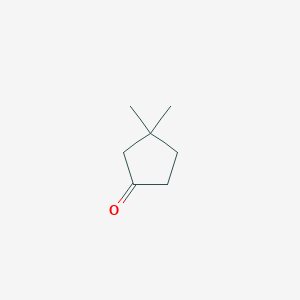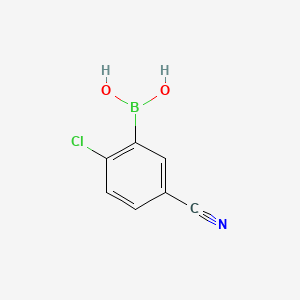
2-Chloro-5-cyanophenylboronic acid
Overview
Description
2-Chloro-5-cyanophenylboronic acid (2-Cl-5-CN-PBA) is a boronic acid derivative of chloroacetic acid and is a useful reagent in the synthesis of various organic compounds. It is a colorless solid with a melting point of 155-156°C and a boiling point of 265-267°C. 2-Cl-5-CN-PBA is also known as 2-chloro-5-cyano-phenylboronic acid, chloro-cyano-phenylboronic acid, and 5-cyano-2-chlorophenylboronic acid.
Scientific Research Applications
Synthetic Utility in Organic Chemistry 2-Chloro-5-cyanophenylboronic acid serves as a pivotal reagent in organic synthesis, especially in Suzuki cross-coupling reactions, a prominent method for forming carbon-carbon bonds. This boronic acid derivative is instrumental in the construction of complex organic frameworks, contributing to the synthesis of pharmacologically active molecules and materials science. For instance, it has been used in the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its role in creating compounds with potential medicinal applications due to their bioactivity profiles (Ikram et al., 2015).
Advanced Material Synthesis The utility of 2-chloro-5-cyanophenylboronic acid extends to the field of material science, where its incorporation into molecular architectures has been explored for the development of advanced materials, such as dye-sensitized solar cells (DSSCs). Organic sensitizers for DSSCs have been engineered using boronic acid derivatives, where their ability to bind to metal oxides and participate in electronic interactions is leveraged to enhance photovoltaic performance, demonstrating the compound's significance in renewable energy technologies (Hagberg et al., 2008).
Fluorescence Quenching Studies Additionally, derivatives similar to 2-chloro-5-cyanophenylboronic acid, like 5-chloro-2-methoxyphenylboronic acid, have been studied for their fluorescence quenching properties. These studies are crucial for understanding the photophysical behaviors of boronic acid derivatives, which find applications in sensing technologies, environmental monitoring, and biological imaging. The fluorescence quenching mechanisms offer insights into the interactions between boronic acids and various quenchers, contributing to the design of novel fluorescent probes and sensors (Geethanjali et al., 2015).
Phosphorescence Properties In a fascinating turn of research, simple arylboronic esters, akin to 2-chloro-5-cyanophenylboronic acid, have been discovered to exhibit long-lived room-temperature phosphorescence (RTP) in the solid state. This unexpected finding opens up new avenues for the application of such compounds in the development of organic phosphorescent materials. The phosphorescence of arylboronic esters, which does not require heavy atoms, suggests their potential use in organic light-emitting diodes (OLEDs), bioimaging, and as molecular probes, highlighting the versatility and utility of boronic acid derivatives in cutting-edge scientific research (Shoji et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Chloro-5-cyanophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Chloro-5-cyanophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from 2-Chloro-5-cyanophenylboronic acid) to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Chloro-5-cyanophenylboronic acid, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is stable, readily prepared, and generally environmentally benign . These properties suggest that 2-Chloro-5-cyanophenylboronic acid may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 2-Chloro-5-cyanophenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This results in the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-cyanophenylboronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which 2-Chloro-5-cyanophenylboronic acid plays a key role, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly impact the compound’s action and efficacy.
properties
IUPAC Name |
(2-chloro-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXUVCJPQNYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376865 | |
| Record name | 2-Chloro-5-cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyanophenylboronic acid | |
CAS RN |
936249-33-1 | |
| Record name | 2-Chloro-5-cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936249-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




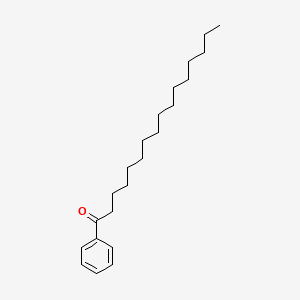


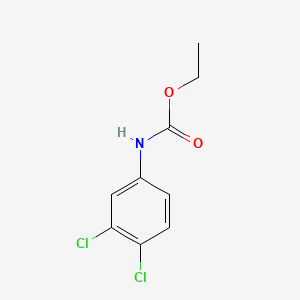

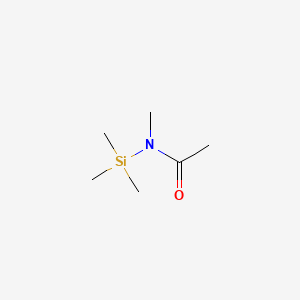
![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)
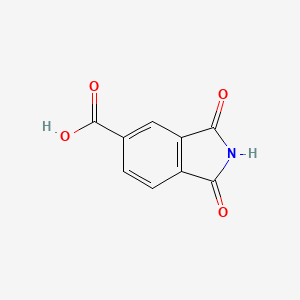


![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)

